N-[4-({(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide
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Overview
Description
N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydrazinecarbonyl, phenyl, and methanesulfonamide groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves the condensation of 4-methylphenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a phenylmethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other hydrolases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved include proteases, hydrolases, and signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- **4-[(2S)-2-[(4-METHYLBENZENE)SULFONAMIDO]-2-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}ETHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE
Uniqueness
N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H25N3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide |
InChI |
InChI=1S/C24H25N3O3S/c1-18-9-13-21(14-10-18)19(2)25-26-24(28)22-15-11-20(12-16-22)17-27(31(3,29)30)23-7-5-4-6-8-23/h4-16H,17H2,1-3H3,(H,26,28)/b25-19+ |
InChI Key |
SKHZYWZDMNCBNH-NCELDCMTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C)C |
Origin of Product |
United States |
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